2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-fluoro-
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Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-fluoro- is a synthetic organic compound belonging to the class of pyrimidinetriones. These compounds are characterized by a pyrimidine ring with three keto groups at positions 2, 4, and 6. The presence of an ethyl group at position 5 and a fluorine atom adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-fluoro- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.
Fluorination: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinetriones.
Scientific Research Applications
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-fluoro- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6(1H,3H,5H)-Pyrimidinetrione: Lacks the ethyl and fluorine substituents.
5-Ethyl-2,4,6(1H,3H,5H)-Pyrimidinetrione: Contains the ethyl group but lacks the fluorine atom.
5-Fluoro-2,4,6(1H,3H,5H)-Pyrimidinetrione: Contains the fluorine atom but lacks the ethyl group.
Uniqueness
The presence of both the ethyl and fluorine substituents in 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-fluoro- imparts unique chemical and biological properties, such as enhanced stability, reactivity, and biological activity, compared to its analogs.
Properties
CAS No. |
649-07-0 |
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Molecular Formula |
C6H7FN2O3 |
Molecular Weight |
174.13 g/mol |
IUPAC Name |
5-ethyl-5-fluoro-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C6H7FN2O3/c1-2-6(7)3(10)8-5(12)9-4(6)11/h2H2,1H3,(H2,8,9,10,11,12) |
InChI Key |
OZUJNZTWTJELFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)F |
Origin of Product |
United States |
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